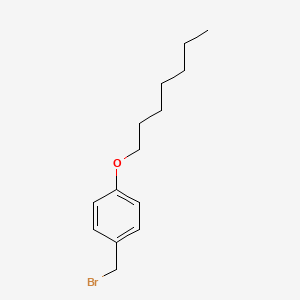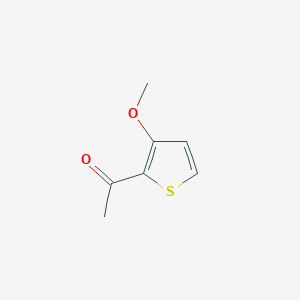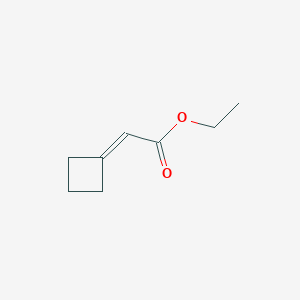
2,3-双(氯甲基)吡嗪
描述
“2,3-Bis(chloromethyl)pyrazine” is a chemical compound with the molecular formula C6H6Cl2N2 . It can be synthesized by chemical methods or by certain microorganisms . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “2,3-Bis(chloromethyl)pyrazine” involves a scalable process that is safe, economical, and environmentally acceptable . The reaction employs thionyl chloride and 1% v/v DMF in toluene . The reaction safety is a critical parameter in the development of a scalable synthesis of this compound .
Molecular Structure Analysis
The molecular structure of “2,3-Bis(chloromethyl)pyrazine” consists of a pyrazine ring with chloromethyl groups attached at the 2 and 3 positions . Pyrazine is a nitrogen-containing six-membered heterocyclic ring .
Chemical Reactions Analysis
The chemical reactions involving “2,3-Bis(chloromethyl)pyrazine” include its formation from the reaction of 1,2-diketones in the presence of ammonia to form diamines or aminoketones . The reaction of symmetric 2,5-bis(chloromethyl) or 2,3,5,6-tetrakis(chloromethyl) substituents on the pyrazine ring with sodium alkoxides has also been reported .
科学研究应用
全合成与药物发现
2,3-双(氯甲基)吡嗪在复杂分子全合成中用作多功能构建模块。其反应性特征允许构建各种杂环化合物,这些化合物在药物发现中具有重要意义。 研究人员利用这种化合物合成具有潜在治疗价值的新型药物,包括具有抗菌、抗病毒和抗肿瘤特性的药物 .
药物化学
在药物化学中,2,3-双(氯甲基)吡嗪被用来开发新药。其结构易于修饰,可以导致发现新的药效基团。 该化合物与多种生物靶标相互作用的能力使其成为设计具有所需生物活性的分子的宝贵支架 .
抗菌剂
吡嗪部分,特别是在 2,3-双(氯甲基)吡嗪之类的化合物中,已被证明具有抗菌活性。 它被用于合成针对细菌感染的化合物,研究人员正在探索其在创建新型抗生素以对抗耐药菌株方面的应用 .
激酶抑制
激酶抑制剂在治疗各种疾病(包括癌症)中至关重要。2,3-双(氯甲基)吡嗪衍生物在抑制激酶方面显示出活性,激酶是参与细胞信号传导和代谢的酶。 这种应用对于靶向癌症疗法的开发特别有前景 .
化学生物学
在化学生物学中,2,3-双(氯甲基)吡嗪被用来研究生物系统和过程。 将其掺入生物活性分子中使研究人员能够探测和操纵生物通路,从而更好地了解疾病机制并确定新的药物靶点 .
合成方法
这种化合物在推进合成方法方面也至关重要。其独特的化学反应性使开发新的合成路线和催化过程成为可能。 这些进步有助于提高生产复杂分子的效率和可扩展性,这对制药生产至关重要 .
未来方向
属性
IUPAC Name |
2,3-bis(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYJOYXMZNZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529404 | |
| Record name | 2,3-Bis(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51043-75-5 | |
| Record name | 2,3-Bis(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)





![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)



![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

